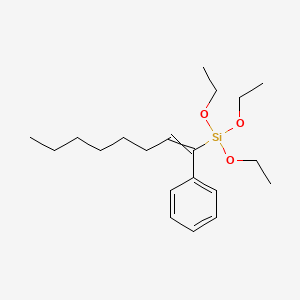

Triethoxy(1-phenyloct-1-EN-1-YL)silane

Description

Overview of Organosilane Chemistry in Advanced Synthesis

Organosilane chemistry is a pivotal area in modern organic synthesis, offering a versatile toolkit for the construction of complex molecules. Organosilanes are organic compounds containing carbon-silicon bonds. These compounds are often advantageous alternatives to other organometallic reagents due to their lower toxicity, greater stability, and ease of handling. thermofishersci.in The unique properties of the silicon atom, such as its ability to stabilize adjacent positive charge (β-positive charge stabilization) and the relatively long Si-C bond, contribute to their distinct reactivity. soci.org Organosilanes are utilized in a wide array of chemical reactions, including cross-coupling reactions (like the Hiyama coupling), reductions, and as protecting groups. thermofishersci.in Their role in radical chemistry has also been significant, with silicon-centered radicals playing an important part in organic synthesis, polymer chemistry, and materials science. wiley.com

Significance of Trialkoxysilanes in Modern Chemical Research

Trialkoxysilanes, a subclass of organosilanes with the general formula R-Si(OR')₃, are of particular importance in modern chemical research. They serve as crucial intermediates and building blocks in organic-inorganic hybrid materials. researchgate.net A key feature of trialkoxysilanes is their ability to undergo hydrolysis and condensation reactions to form polysilsesquioxane coatings on various surfaces. researchgate.net This property makes them excellent adhesion promoters, creating a durable link between organic polymers and inorganic substrates like glass, metals, and minerals. nih.govdakenchem.com This "bridging" capability significantly enhances the mechanical strength and durability of composite materials. nih.gov Organofunctional trialkoxysilanes, which contain an additional reactive organic group, are widely used to impart specific functionalities to surfaces, such as water and oil repellency, flame retardancy, and antimicrobial properties. researchgate.net They are also used as components in Ziegler-Natta catalyst systems for olefin polymerization. wacker.com

Contextualizing Triethoxy(1-phenyloct-1-en-1-yl)silane within the Organosilane Class

While specific details for this compound are unavailable, its name suggests it is an organofunctional trialkoxysilane. The "triethoxy" portion indicates the presence of three ethoxy groups (-OCH₂CH₃) bonded to the silicon atom, making it a trialkoxysilane. The "(1-phenyloct-1-en-1-yl)" group is the organic moiety (R group) attached to the silicon. This group contains a phenyl ring and an eight-carbon chain with a double bond, suggesting potential for specific reactivity and applications.

Based on the chemistry of related compounds, it can be inferred that this compound would likely function as a surface modifier or a coupling agent. The triethoxy groups would allow it to bond to inorganic surfaces through hydrolysis and condensation, while the phenyloctenyl group would provide a hydrophobic and organically compatible interface. Compounds with similar structures, like Phenyltriethoxysilane and Triethoxyoctylsilane, are used to improve adhesion, act as water repellents, and modify the surface properties of materials. gelest.commedchemexpress.comchemicalbook.com

Structure

3D Structure

Properties

CAS No. |

921200-45-5 |

|---|---|

Molecular Formula |

C20H34O3Si |

Molecular Weight |

350.6 g/mol |

IUPAC Name |

triethoxy(1-phenyloct-1-enyl)silane |

InChI |

InChI=1S/C20H34O3Si/c1-5-9-10-11-15-18-20(19-16-13-12-14-17-19)24(21-6-2,22-7-3)23-8-4/h12-14,16-18H,5-11,15H2,1-4H3 |

InChI Key |

HGBXQCRIAQIGHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C(C1=CC=CC=C1)[Si](OCC)(OCC)OCC |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of Triethoxy 1 Phenyloct 1 En 1 Yl Silane Reactivity

Hydrolysis and Condensation Mechanisms of Ethoxysilane Moieties

The general sequence of these reactions can be summarized as follows:

Hydrolysis : ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH nih.gov

Water Condensation : ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O nih.gov

Alcohol Condensation : ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH nih.gov

Kinetic studies on various alkoxysilanes show that methoxy (B1213986) groups hydrolyze significantly faster than ethoxy groups. gelest.comshinetsusilicone-global.com The substitution of alkyl groups for alkoxy groups on the silicon atom generally increases the rate of acid-catalyzed hydrolysis due to inductive effects. unm.edu

The condensation reaction, which leads to the formation of siloxane bonds, is typically a second-order process. nih.gov The equilibrium between linear and cyclic siloxane structures is a key feature of this process, with rearrangement reactions often occurring. researchgate.netgoogle.com The Si-O-Si bond angle in siloxanes is highly flexible, varying from 145° to 160° in equilibrium, which requires very little energy to deform, facilitating the formation of various cyclic and polymeric structures. nih.gov The balance between condensation and the breaking of siloxane bonds is sensitive to the reaction environment, particularly the presence of water and other species capable of forming hydrogen bonds. nih.gov

Table 1: Representative Hydrolysis Rate Constants for Various Alkoxysilanes

| Compound | Medium | Rate Constant (k) | Reference |

|---|---|---|---|

| Tetraethylorthosilicate (TEOS) | Acidic (pH 2-4) | 0 - 0.18 M⁻¹ min⁻¹ | nih.gov |

| Methyltriethoxysilane (MTES) | Acidic (pH 2-4) | 0 - 0.23 M⁻¹ min⁻¹ | nih.gov |

| γ-glycidoxypropyltrimethoxysilane | Acidic (pH 4) | 21.8 h⁻¹ | nih.gov |

| γ-glycidoxypropyltrimethoxysilane | Alkaline (pH 9) | 24.0 h⁻¹ | nih.gov |

| 3-cyanopropyl triethoxysilane (B36694) (CTES) | Alkaline | Ea = 20 kJ mol⁻¹ | researchgate.net |

| 3-cyanopropyl triethoxysilane (CTES) | Acidic | Ea = 58 kJ mol⁻¹ | researchgate.net |

The rates of hydrolysis and condensation are strongly influenced by catalysts.

Acid Catalysis : In acidic media, the reaction is initiated by the protonation of an ethoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edunih.govresearchgate.net This mechanism generally leads to the formation of less branched, more linear polymeric structures. nih.gov The rate of acid-catalyzed hydrolysis is typically faster than base-catalyzed hydrolysis and decreases as the steric bulk of the alkoxy group increases. gelest.com

Base Catalysis : Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanolate anion (≡SiO⁻) on the silicon atom. unm.edunih.govresearchgate.net This process is sensitive to both steric and inductive effects. nih.gov Base catalysis tends to produce more highly branched and condensed clusters. nih.gov

Metal Nanoparticle Catalysis : Metal oxide nanoparticles can be surface-modified by silane (B1218182) coupling agents. nih.gov The process often involves the hydrolysis and condensation of silanes on the nanoparticle surface. nih.gov Metal nanoparticles, such as those made of cobalt or silver, can also catalyze hydrosilylation reactions. hokudai.ac.jpnih.gov In the context of hydrolysis and condensation, metal complexes and nanoparticles can act as Lewis acid catalysts, coordinating to the oxygen of the alkoxy group and facilitating its departure. For instance, organotin compounds can catalyze condensation by reacting with silanols to form organotin silanolates, which then react with other silanols to form siloxane linkages. researchgate.net

Reactivity of the (1-phenyloct-1-en-1-yl) Group

The (1-phenyloct-1-en-1-yl) group is a vinylsilane moiety, substituted with a phenyl group at the C1 position and a hexyl group (to complete the octenyl chain) at the C2 position. Its reactivity is dominated by addition reactions at the carbon-carbon double bond.

Nucleophilic Addition : Simple alkenes are generally not reactive towards nucleophiles due to their electron-rich nature. smartstartinstitute.comquora.com However, the double bond can be activated towards nucleophilic attack if it is conjugated with an electron-withdrawing group. smartstartinstitute.comwikipedia.org In Triethoxy(1-phenyloct-1-en-1-yl)silane, the phenyl group attached to the double bond can, to some extent, stabilize an adjacent negative charge, potentially allowing for conjugate (or Michael) additions by strong nucleophiles. The nucleophile would add to the β-position of the vinyl group, with the resulting carbanion being stabilized by resonance with the phenyl ring.

The specified molecule, this compound, does not possess a Si-H bond and therefore cannot act as a hydrogen donor to initiate or propagate radical chains in the same way as organosilicon hydrides like triethylsilane or tris(trimethylsilyl)silane. rsc.orgthermofishersci.in However, its unsaturated (1-phenyloct-1-en-1-yl) group is susceptible to radical addition reactions.

The primary radical pathway involves the addition of an externally generated radical (R•) to the carbon-carbon double bond. Silyl (B83357) radicals (R'₃Si•), for example, can be generated from other sources and add to unsaturated systems like alkenes with high rate constants. researchgate.nete-bookshelf.de This addition generates a new carbon-centered radical, which can then participate in subsequent transformations, such as abstraction of a hydrogen atom or further addition reactions. researchgate.netacs.org The regioselectivity of the radical addition would be influenced by the stability of the resulting carbon-centered radical intermediate.

The vinylsilane functionality is a versatile handle for various transition-metal-catalyzed transformations. researchgate.netrsc.org These reactions provide powerful methods for forming new carbon-carbon or carbon-heteroatom bonds.

Silylation Reactions : Transition metal complexes, particularly those of late transition metals like rhodium or copper, can catalyze the silylation of alkenes. researchgate.netrsc.orgrsc.org In a reaction known as dehydrogenative silylation, a vinylsilane can react with another alkene in the presence of a catalyst to form a new, more substituted vinylsilane. researchgate.net The mechanism often involves common intermediates with M-H and M-Si bonds (where M is the metal). researchgate.net A crucial step is the insertion of an alkene into the M-Si bond, followed by β-hydride elimination. researchgate.net

Cross-Coupling Reactions : Vinylsilanes are excellent substrates for cross-coupling reactions, such as the Hiyama coupling, where the vinylsilane is coupled with an organic halide or triflate in the presence of a palladium catalyst and a fluoride (B91410) activator. This allows for the stereospecific formation of substituted alkenes.

Immobilization on Surfaces : The vinyl group can be used to anchor organic molecules onto surfaces. For instance, in the presence of a rhodium(I)/HCl catalyst, vinylsilanes react with hydroxyl-containing surfaces like silica (B1680970) or glass to form stable alkoxysilane linkages, effectively grafting the organic moiety onto the solid support. acs.orgacs.org

Table 2: Summary of Potential Reactivity for this compound

| Functional Group | Reaction Type | Reagents/Conditions | Primary Product Type |

|---|---|---|---|

| Ethoxysilane | Hydrolysis/Condensation | Water, Acid/Base Catalyst | Silanols, Siloxane Networks |

| (1-phenyloct-1-en-1-yl) | Electrophilic Addition/Substitution | Electrophiles (e.g., HBr, Br₂) | Substituted Alkenes / Halogenated Alkanes |

| (1-phenyloct-1-en-1-yl) | Nucleophilic Addition | Strong Nucleophiles (e.g., Enolates) | Saturated Silyl-alkanes |

| (1-phenyloct-1-en-1-yl) | Radical Addition | Radical Initiators + Radical Source | Saturated Silyl-alkanes |

| (1-phenyloct-1-en-1-yl) | Metal-Catalyzed Coupling | Pd Catalyst, Organic Halide | Substituted Alkenes |

Mechanistic Insights from Advanced Experimental and Computational Studies

Modern research has provided a deeper understanding of the reaction pathways of organosilicon compounds through a combination of sophisticated experimental techniques and powerful computational modeling. These studies are crucial for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states.

Transition state analysis is a cornerstone of understanding chemical reactivity, providing a picture of the highest energy point along a reaction pathway. For reactions involving vinylsilanes, computational methods like Density Functional Theory (DFT) are often employed to model the geometry and energy of these fleeting structures.

For instance, in electrophilic substitution reactions, a common pathway for vinylsilanes, the reaction is believed to proceed through an oxonium-ene cyclization mechanism. nih.gov Lewis acid activation of a carbonyl group facilitates a nucleophilic attack, generating an oxocarbenium ion which then forms a six-membered transition state. nih.gov The stability of this transition state is crucial in determining the reaction's feasibility and stereochemical outcome.

Table 1: Illustrative Transition State Energies for a Generic Vinylsilane Reaction

| Reaction Step | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (kcal/mol) |

| Electrophilic Attack | -2.5 | 15.2 | -10.8 | 17.7 |

| Nucleophilic Addition | -5.1 | 12.8 | -15.3 | 17.9 |

Note: This table is illustrative and based on general findings for vinylsilane reactions, not specific experimental data for this compound.

The reactivity and selectivity of vinylsilane reactions are profoundly influenced by both electronic and steric factors. The triethoxysilyl group in this compound is primarily electron-withdrawing, which affects the electron density of the double bond. However, the silicon atom can also stabilize a positive charge in the β-position through hyperconjugation, a phenomenon known as the β-silicon effect, which can direct the outcome of certain reactions. nih.gov

In contrast, an α-silicon effect can destabilize a nearby carbocation, making certain reaction pathways less favorable. nih.gov The phenyl group on the double bond will also exert significant electronic influence through resonance, further modifying the reactivity of the alkene.

Steric hindrance plays a critical role in determining the regioselectivity and stereoselectivity of reactions. The bulky triethoxysilyl group, along with the phenyl and octyl substituents, will dictate the accessible trajectories for incoming reagents. For example, in the hydrosilylation of alkynes, the steric bulk of the substituents on both the alkyne and the silane can control whether the reaction yields the E or Z isomer. acs.org Ligand choice in metal-catalyzed reactions can also modulate steric effects to favor a particular regio- or stereoisomer. acs.org

Table 2: Influence of Substituents on the Regioselectivity of a Model Hydrosilylation Reaction

| R-group on Alkyne | Silyl Group | Ligand | β-(Z) Isomer (%) | β-(E) Isomer (%) | α-Isomer (%) |

| Phenyl | Triethoxysilane | XantPhos | >95 | <5 | <1 |

| n-Hexyl | Triethoxysilane | PPh3 | 85 | 10 | 5 |

| Phenyl | Trimethylsilane | XantPhos | 90 | 8 | 2 |

Note: This table is a generalized representation based on published data for similar systems to illustrate the impact of electronic and steric effects. rsc.org

Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of Triethoxy(1-phenyloct-1-en-1-yl)silane, providing detailed information about the hydrogen, carbon, and silicon atomic environments.

One-dimensional NMR spectra offer fundamental insights into the number and types of atoms present in the molecule. The expected chemical shifts are based on the analysis of structurally similar compounds, including phenyl- and vinyl-substituted silanes.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons of the phenyl group would appear in the downfield region, while the aliphatic protons of the octyl and ethoxy groups would be found upfield. The vinyl proton's chemical shift is influenced by its position relative to the phenyl ring and the silicon atom.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. Key signals would include those for the aromatic and vinyl carbons, the eight distinct carbons of the octyl chain, and the two carbons of the ethoxy groups. The carbon directly bonded to the silicon atom (C-Si) would exhibit a characteristic chemical shift.

²⁹Si NMR: This technique is crucial for confirming the environment of the silicon atom. For a trialkoxysilane structure like this, a single resonance is expected. The precise chemical shift helps confirm the successful synthesis and purity of the silane (B1218182) functional group. researchgate.net The expected shift for a T-type silicon atom in this chemical environment is typically in the range of -60 to -80 ppm.

Table 1: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts for this compound

| Atom | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Phenyl (Ar-H) | 7.10 - 7.40 | Multiplet |

| Vinyl (=CH-) | 6.00 - 6.50 | Multiplet | |

| Ethoxy (-OCH₂CH₃) | 3.80 - 3.90 | Quartet | |

| Allylic (-C=C-CH₂-) | 2.10 - 2.30 | Multiplet | |

| Alkyl (-CH₂-)n | 1.25 - 1.50 | Multiplet | |

| Ethoxy (-OCH₂CH₃) | 1.20 - 1.25 | Triplet | |

| Terminal (-CH₃) | 0.85 - 0.95 | Triplet | |

| ¹³C | Vinyl (Ph-C=) | 145 - 150 | Singlet |

| Phenyl (ipso-C) | 135 - 140 | Singlet | |

| Phenyl (Ar-C) | 125 - 130 | Singlet | |

| Vinyl (=C-Si) | 120 - 125 | Singlet | |

| Ethoxy (-OCH₂) | 58 - 60 | Singlet | |

| Alkyl (-CH₂-) | 22 - 35 | Singlet | |

| Ethoxy (-CH₃) | 18 - 19 | Singlet | |

| Terminal (-CH₃) | 14 - 15 | Singlet |

| ²⁹Si | R-Si(OEt)₃ | -65 to -78 | Singlet |

To confirm the assignments made in 1D NMR and to establish the molecule's connectivity and stereochemistry, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would verify proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the octyl chain, confirm the coupling between the vinyl proton and the adjacent allylic protons, and validate the ethyl group structure of the triethoxy moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing unambiguous assignment of the ¹³C spectrum based on the more resolved ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different fragments of the molecule, for instance, by showing correlations from the vinyl proton to carbons within the phenyl ring, or from the ethoxy protons to the silicon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry (E/Z configuration) of the carbon-carbon double bond. By observing through-space interactions, one can determine the proximity of the vinyl proton to either the phenyl group or the allylic protons of the octyl chain, thus assigning the geometric isomer.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. nih.gov

FTIR spectroscopy excels at identifying polar bonds. The spectrum of this compound would be dominated by strong absorptions from the Si-O-C linkages. researchgate.net

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3050 - 3080 | Aromatic C-H Stretch | Medium |

| 2850 - 2960 | Aliphatic C-H Stretch | Strong |

| 1600 - 1610 | C=C Vinyl Stretch | Medium-Weak |

| 1450 - 1500 | Aromatic C=C Stretch | Medium |

| 1080 - 1100 | Asymmetric Si-O-C Stretch | Very Strong |

| 950 - 970 | Si-OH Stretch (from hydrolysis) | Medium (if present) |

| 780 - 820 | Symmetric Si-O-C Stretch | Strong |

Raman spectroscopy is complementary to FTIR, providing strong signals for symmetric and non-polar bonds. researchgate.net It would be particularly useful for observing the C=C stretching vibration of the vinyl group and the aromatic ring's "breathing" modes, which are often more prominent in the Raman spectrum than in the IR spectrum. The symmetric Si-O-C vibrations would also be readily detected.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

The calculated molecular weight for this compound (C₂₀H₃₄O₃Si) is approximately 350.57 g/mol .

Electron Ionization (EI-MS): This hard ionization technique causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. Key fragmentation pathways would include:

Loss of an ethoxy radical (•OCH₂CH₃) to give the [M - 45]⁺ ion.

Cleavage of the Si-C bond, leading to fragments corresponding to the phenyloctenyl cation and the triethoxysilyl cation.

A prominent peak at m/z 163, corresponding to the stable [Si(OCH₂CH₃)₃]⁺ ion, is highly characteristic of triethoxysilane (B36694) compounds. nih.gov

Soft Ionization (ESI-MS or CI-MS): Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are used to confirm the molecular weight with minimal fragmentation. These methods would typically show a strong signal for the protonated molecule [M+H]⁺ (m/z ≈ 351.6) or adducts like [M+Na]⁺. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass, confirming the elemental composition. rsc.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Ionization Mode |

|---|---|---|

| ~351.6 | [M+H]⁺ | ESI, CI |

| ~373.6 | [M+Na]⁺ | ESI |

| 350.2 | [M]⁺• | EI |

| 305.2 | [M - OC₂H₅]⁺ | EI |

| 187.2 | [C₁₄H₁₉]⁺ (phenyloctenyl cation) | EI |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly useful for assessing purity, identifying byproducts from synthesis, and studying degradation products. In a typical GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column before being fragmented and detected by a mass spectrometer.

The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of fragment ions. For this compound, characteristic fragments would be expected from the cleavage of the ethoxy groups and the phenyloctenyl chain, allowing for unambiguous identification.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For less volatile derivatives or when analyzing the compound in complex matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique separates compounds in the liquid phase before ionization and mass analysis. LC-MS/MS is highly sensitive and selective, making it ideal for quantifying the compound at low concentrations and for studying its hydrolysis and condensation products in solution.

The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where specific parent-to-daughter ion transitions are monitored, providing exceptional specificity and reducing matrix interference.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis

When this compound is used as a surface modification agent or coupling agent, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a powerful tool for characterizing the treated surface. ToF-SIMS bombards the surface with a primary ion beam, causing secondary ions to be ejected from the top few nanometers. These secondary ions are then analyzed based on their time-of-flight to a detector, which is proportional to their mass-to-charge ratio.

This technique provides detailed molecular information about the surface, confirming the presence of the silane, its orientation, and its chemical state on the substrate. Characteristic ions corresponding to the phenyl group, the octenyl chain, and the siloxane network formed upon hydrolysis and condensation would be expected in the ToF-SIMS spectrum.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique used to determine the elemental composition and chemical bonding states of a material's surface. When a surface treated with this compound is irradiated with X-rays, core-level electrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state.

XPS can be used to quantify the amount of silicon, oxygen, and carbon on the surface, confirming the presence of the silane layer. High-resolution scans of the Si 2p, O 1s, and C 1s regions can provide information about the formation of Si-O-Si (siloxane) and Si-O-Substrate bonds.

Table 2: Expected XPS Binding Energies for a Surface Treated with this compound

| Element (Core Level) | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| Si 2p | ~102-103 eV | Si-O (Siloxane/Silanol) |

| C 1s | ~284.8 eV | C-C/C-H (Aliphatic/Aromatic) |

| C 1s | ~286.5 eV | C-O (Ethoxy group) |

Chromatographic Methods for Separation, Identification, and Quantification

Gas Chromatography (GC)

Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID), is a robust method for the routine quality control of this compound. It is effective for separating the main compound from volatile impurities and starting materials. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound, especially for non-volatile impurities or reaction products. A common approach would involve reverse-phase chromatography, where the compound is separated on a non-polar stationary phase with a polar mobile phase. Detection is typically achieved using an ultraviolet (UV) detector, which is sensitive to the phenyl group in the molecule.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Applications in Advanced Materials Science and Organic Synthesis

Role as a Precursor in Sol-Gel Chemistry and Hybrid Materials

There is no publicly available information on the use of Triethoxy(1-phenyloct-1-en-1-yl)silane as a precursor in sol-gel chemistry for the fabrication of organic-inorganic hybrid networks or the development of silica-based functional materials.

Specific research findings on the fabrication of hybrid networks using this compound are not documented.

The role of this compound in the development of such materials is not described in the available literature.

Utilization as a Coupling Agent and Adhesion Promoter

Information regarding the utilization of this compound as a coupling agent or adhesion promoter is not available.

There are no documented studies on the interfacial interactions of this specific silane (B1218182) at organic-inorganic substrates.

Integration into Polymeric Systems as Additives and Modifiers

The integration of this compound into polymeric systems as an additive or modifier has not been reported in the reviewed sources.

Details on the chemical incorporation of this compound into polymer matrices are not available.

Data Tables

Due to the lack of specific data for this compound, no data tables can be generated.

Influence on Polymer Performance Characteristics (e.g., Photostability)

While specific studies on the influence of this compound on polymer photostability are not available, the incorporation of vinylsilanes into polymer structures is a known strategy to enhance material properties. The silane moiety can improve the thermal stability and UV resistance of polymers. Upon hydrolysis of the triethoxy groups, silanol (B1196071) intermediates are formed, which can then condense to form a stable siloxane (Si-O-Si) network. This inorganic network within an organic polymer matrix can act as a protective barrier, limiting the penetration of UV radiation and oxygen, thus retarding photodegradation pathways.

Table 1: Potential Contributions of Structural Moieties of this compound to Polymer Properties

| Structural Moiety | Potential Influence on Polymer Performance |

| Triethoxysilyl Group | Adhesion promotion, crosslinking, formation of protective silica (B1680970) network, improved thermal stability. |

| Vinyl Group | Reactive site for polymerization and grafting. |

| Phenyl Group | UV absorption, enhanced thermal stability, increased refractive index. |

| Octyl Group | Increased hydrophobicity, flexibility, and compatibility with non-polar polymers. |

Advanced Reagent in Stereoselective Organic Synthesis

Vinylsilanes are valuable reagents in stereoselective organic synthesis, offering a pathway to complex molecules with a high degree of stereocontrol. The silicon-carbon bond can be stereoselectively cleaved and replaced with other functional groups, making vinylsilanes important intermediates.

The stereoselective synthesis of chiral vinylsilanes is a significant area of research. researchgate.net Gold(I)-catalyzed acetylenic sila-Cope rearrangement of acetylenic allylsilanes is one method to produce vinylsilanes stereoselectively. nih.gov These chiral vinylsilanes can then be used in subsequent reactions to transfer their stereochemistry to the final product. For instance, the synthesis of axially chiral vinylsilanes has been achieved through mono ortho-olefination, and these compounds have potential applications as chiral ligands or organocatalysts. researchgate.net

Table 2: Examples of Stereoselective Synthesis of Vinylsilanes

| Reaction Type | Catalyst/Reagent | Outcome | Reference |

| Acetylenic sila-Cope rearrangement | Cationic gold(I) complex | Stereoselective synthesis of vinylsilanes. | nih.gov |

| Copper-catalyzed silylation of alkenes | Copper catalyst | Efficient and stereoselective synthesis of vinylsilanes. | rsc.org |

| Silver-catalyzed phosphorylation of styrenes | AgNO₃/K₂S₂O₈ | Stereoselective synthesis of vinylphosphonates from styrenes. | nih.gov |

Vinylsilanes are extensively used in carbon-carbon bond forming reactions. pharmacy180.comresearchgate.net The vinylsilane moiety can be activated under various conditions to react with a wide range of electrophiles. One of the most prominent applications is in the Hiyama cross-coupling reaction, where a vinylsilane is coupled with an organic halide in the presence of a palladium catalyst. The presence of the triethoxy groups in this compound would allow for fluoride (B91410) activation, a common strategy in these couplings.

Recent advancements have also explored the generation of vinyl cations from vinyl triflates for C-C bond formation. researchgate.net While not directly involving vinylsilanes as starting materials, this highlights the utility of vinyl intermediates in constructing complex carbon skeletons. researchgate.net The cleavage of C(alkyl)–C(vinyl) bonds through a retro-Pallada-Diels-Alder reaction is another emerging strategy in carbon-carbon bond manipulation. nih.gov

Catalysis and Ligand Design in Organosilane Chemistry

In the realm of catalysis, organosilanes can act as precursors to ligands for transition metal catalysts. nih.gov The electronic and steric properties of the silane can influence the reactivity and selectivity of the catalytic center. While specific examples of this compound as a ligand precursor are not documented, the general principles of ligand design suggest that its bulky and electronically distinct substituents could be advantageous. The development of new nitrogen- and oxygen-based ligands is an active area of research, and the functional groups present in vinylphenylalkoxysilanes could be modified to create novel ligand architectures. nih.gov

Other Emerging Applications in Research and Development

The unique combination of functionalities in vinylphenylalkoxysilanes opens doors to various emerging applications. For example, chiral polymers derived from vinyl monomers have been explored for their potential as circularly polarized luminescence (CPL) emitters. mdpi.com The incorporation of a chiral vinylsilane into a polymer backbone could lead to new materials for optical applications. Furthermore, the ability of silanes to modify surfaces is well-established, and this compound could potentially be used to functionalize surfaces to control properties like wetting, adhesion, and biocompatibility.

Theoretical and Computational Studies on Triethoxy 1 Phenyloct 1 En 1 Yl Silane and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

There is no available research that has applied quantum chemical methods to Triethoxy(1-phenyloct-1-en-1-yl)silane.

Investigation of Electronic Structure and Reactivity Profiles

No studies were found that investigated the electronic structure, such as HOMO-LUMO gaps, molecular orbital distributions, or electrostatic potential maps, for this compound. Consequently, its reactivity profile based on these fundamental electronic properties remains uncharacterized.

Prediction and Interpretation of Spectroscopic Properties

Computational predictions and interpretations of spectroscopic data (e.g., NMR, IR, UV-Vis) for this compound are absent from the scientific literature.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interfacial Phenomena

No molecular dynamics simulation studies have been published that explore the conformational dynamics, solvent effects, or interfacial behavior of this compound.

Computational Approaches to Reaction Pathway Elucidation and Kinetic Modeling

There is no literature available on the computational modeling of reaction pathways involving this compound, such as its hydrolysis, condensation, or participation in other chemical transformations. Kinetic modeling for its reactions is also an uninvestigated area.

Environmental Considerations and Degradation Pathways Academic Perspective

Hydrolytic Stability and Formation of Degradation Products

The primary degradation pathway for trialkoxysilanes like triethoxy(1-phenyloct-1-en-1-yl)silane in an aqueous environment is hydrolysis. This process is a critical first step in determining the compound's environmental persistence and the nature of its daughter products.

The hydrolysis of organotrialkoxysilanes is a well-established, multi-step process. gelest.com

Hydrolysis of Alkoxy Groups : The three ethoxy groups (–OCH2CH3) attached to the silicon atom are labile and react with water to form silanol (B1196071) groups (–Si-OH). gelest.com This initial step releases three molecules of ethanol (B145695) for each molecule of the parent silane (B1218182) that fully hydrolyzes. gesamp.org The rate of this reaction is significantly influenced by the pH of the solution; it is slowest at a neutral pH of 7 and is catalyzed by both acidic and alkaline conditions. cfmats.com Temperature also plays a role, with higher temperatures increasing the reaction rate. cfmats.com

Condensation and Oligomerization : The newly formed silanol groups are reactive and can condense with each other to form siloxane bonds (Si–O–Si). This results in the formation of dimers, trimers, and eventually larger oligomeric or polymeric silsesquioxane structures. gelest.comresearchgate.net

Surface Interaction : If a substrate with hydroxyl groups (like minerals in soil) is present, the silanol groups can also condense with these surface groups, forming stable, covalent metal-siloxane bonds. nih.gov

The vinylsilane component (C=C-Si) of this compound is generally stable under many conditions, including in the presence of TBAF (tetrabutylammonium fluoride) solutions which are used to cleave other types of silyl (B83357) groups. stackexchange.com However, the vinyl-silicon bond can be cleaved under conditions such as strong bases or mild acids. stackexchange.com The degradation of the organic part of the molecule, the 1-phenyloct-1-ene moiety, would proceed through separate biological or chemical oxidation pathways.

The primary degradation products from the initial hydrolysis are summarized in the table below.

| Initial Reactant | Degradation Process | Primary Products |

| This compound | Hydrolysis | (1-phenyloct-1-en-1-yl)silanetriol, Ethanol |

| (1-phenyloct-1-en-1-yl)silanetriol | Condensation | Poly(1-phenyloct-1-en-1-yl)silsesquioxanes, Water |

This table outlines the expected initial products from the hydrolysis and subsequent condensation of this compound in an aqueous environment.

Biodegradation Mechanisms and Microbial Interactions with Organosilanes

While organosilicon linkages are not known to be formed in nature, certain microorganisms have demonstrated the ability to interact with and, in some cases, degrade these synthetic compounds. mdpi.com The biodegradability of organosilanes is often dependent on their molecular weight and structure.

Historically, polydimethylsiloxanes (PDMS) were considered biologically inert. nih.gov However, more recent research has shown that low-molecular-weight PDMS, such as octamethylcyclotetrasiloxane (B44751) (D4), can be biodegraded under anaerobic conditions by microorganisms found in sewage sludge. nih.gov The primary degradation product identified in these studies is dimethylsilanediol (B41321) (DMSD), indicating cleavage of the siloxane bond. nih.gov In contrast, high-molecular-weight PDMS appears to be resistant to anaerobic microbial degradation. nih.gov

Microbial interaction is not limited to the silicon backbone. Some microorganisms can utilize the organic components of organosilanes. For instance, certain bacteria, including Pseudomonas strains and various bacilli, were able to grow on diethoxydimethylsilane (B1329274) as a sole energy source, likely by metabolizing the ethanol released during the hydrolysis of the ethoxy groups. gesamp.org There have also been suggestions, though not fully documented, of a Pseudomonas strain utilizing phenylsilane. gesamp.org

Therefore, the biodegradation of this compound could potentially occur via two main routes:

Metabolism of the Hydrolysis By-product : Microorganisms could utilize the ethanol released from the hydrolysis of the triethoxy groups as a carbon and energy source. gesamp.org

Degradation of the Organic Moiety : The 1-phenyloct-1-ene portion of the molecule could be susceptible to degradation by microbes capable of breaking down aromatic and aliphatic hydrocarbons.

Environmental Fate and Transport in Various Media

The movement and final destination of this compound in the environment are governed by its interaction with different media, primarily soil and water.

In Soil: The transport of chemicals through soil is complex, depending on the soil's structure, texture, and organic matter content. sciencedaily.com For organosilanes, a critical process governing their mobility is sorption to soil constituents. nih.gov The silanol groups formed upon hydrolysis can bond strongly with silica (B1680970) and other minerals in the soil, effectively immobilizing the molecule. nih.gov This process, known as silanization, can dramatically alter soil properties by creating a hydrophobic surface on soil particles. researchgate.net This induced water repellency reduces water infiltration and can therefore limit the further transport of the silane and other water-soluble substances through the soil column. researchgate.netresearchgate.net The environmental persistence and mobility of organic chemicals are critically dependent on their sorption behavior in soils and sediments. nih.gov

In Water: In aquatic systems, the fate of this compound is dominated by hydrolysis. gelest.com The parent compound's solubility and the subsequent solubility of its hydrolysis products (silanetriols and their condensates) will determine its distribution in the water column. Less soluble oligomers and polymers are likely to precipitate or adsorb to suspended sediment and eventually settle. The ethanol by-product is water-soluble and readily available for microbial degradation.

In Air: Transport in the atmosphere is primarily a concern for volatile organosilicon compounds, such as certain volatile methylsiloxanes (VMSs). gesamp.orgsciopen.com Given the relatively high molecular weight of this compound (294.49 g/mol ), it is not expected to be significantly volatile, and therefore, long-range atmospheric transport is unlikely to be a major environmental pathway.

| Medium | Dominant Process | Expected Outcome |

| Soil | Hydrolysis, Sorption to minerals, Covalent bonding | Low mobility, potential alteration of soil hydraulic properties. nih.govresearchgate.net |

| Water | Hydrolysis, Condensation/Oligomerization | Formation of silanols and siloxane oligomers, partitioning to sediment. gelest.com |

| Air | Limited Volatilization | Negligible long-range transport. nih.gov |

This table summarizes the expected fate and dominant environmental processes for this compound in different environmental compartments.

Green Chemistry Principles in Organosilane Synthesis and Application

Green chemistry is a framework of twelve principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. novonesis.comrroij.com Applying these principles to the synthesis and use of organosilanes like this compound can significantly reduce their environmental footprint.

The synthesis of this specific compound could be evaluated against green chemistry principles. For example, a common route to vinylsilanes is through hydrosilylation, the addition of a Si-H bond across a double bond. Greener approaches to this reaction would prioritize catalytic methods (Principle 9), preferably using earth-abundant, non-toxic metals, over stoichiometric reagents. acs.org The reaction should be designed for high atom economy (Principle 2), maximizing the incorporation of all reactant atoms into the final product. acs.orgresolvemass.ca Furthermore, the use of hazardous solvents should be minimized or eliminated (Principle 5), and the process should be energy efficient, for instance by running at ambient temperature and pressure (Principle 7). acs.orgresolvemass.ca The development of solvent-free, organocatalytic methods for synthesizing related silicon compounds, such as silatranes, exemplifies the application of these principles. acs.org

Organosilanes themselves can contribute to greener applications. For example, polymethylhydrosiloxane (B1170920) (PMHS) is considered an inexpensive, non-toxic, and environmentally superior alternative to traditional reducing agents like organotin compounds. msu.edu

| Green Chemistry Principle | Application in Organosilane Synthesis & Use |

| 1. Prevention | Design syntheses with high yields to prevent waste. novonesis.com |

| 2. Atom Economy | Utilize addition reactions like hydrosilylation that incorporate most atoms into the product. acs.org |

| 3. Less Hazardous Synthesis | Avoid toxic reagents and by-products. novonesis.com |

| 4. Designing Safer Chemicals | Design organosilanes with low toxicity and persistence. novonesis.com |

| 5. Safer Solvents & Auxiliaries | Perform reactions in water, benign solvents, or under solvent-free conditions. resolvemass.caacs.org |

| 6. Design for Energy Efficiency | Use catalysts that allow for reactions at ambient temperature and pressure. acs.org |

| 7. Use of Renewable Feedstocks | Source starting materials from renewable biological or waste streams where possible. novonesis.comresolvemass.ca |

| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using highly selective catalysts. acs.org |

| 9. Catalysis | Employ highly efficient catalysts in small amounts instead of stoichiometric reagents. novonesis.comacs.org |

| 10. Design for Degradation | Design molecules that break down into innocuous products after their useful life. rroij.com |

| 11. Real-time Analysis | Monitor reactions in real-time to prevent by-product formation and ensure safety. rroij.com |

| 12. Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of explosions, fires, or releases. rroij.com |

This table outlines the 12 Principles of Green Chemistry and their potential application to the lifecycle of this compound.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Pathways with Enhanced Selectivity

The synthesis of vinylsilanes, such as triethoxy(1-phenyloct-1-en-1-yl)silane, is a critical area of research. researchgate.net Traditional methods often have limitations, but modern chemistry is paving the way for more sustainable and selective routes.

A primary future goal is the development of synthetic pathways that are both atom-economical and environmentally benign. researchgate.net The hydrosilylation of alkynes is a highly atom-efficient method for creating vinylsilanes. researchgate.net Future research could focus on optimizing the hydrosilylation of 1-phenyloct-1-yne with triethoxysilane (B36694). This would involve exploring catalysts that favor the desired (E)- or (Z)-isomer with high regioselectivity and stereoselectivity, minimizing waste and complex purification steps. researchgate.netorganic-chemistry.org

Furthermore, metal-free dehydrogenative silylation has emerged as a novel and sustainable method for creating functionalized vinylsilanes. nih.gov Adapting this type of reaction could provide a pathway that avoids heavy metal catalysts altogether, aligning with the principles of green chemistry. nih.gov Research into copper-catalyzed silylation of alkenes also presents a promising, low-cost alternative to methods relying on precious metals. rsc.org

A comparative look at potential synthetic strategies is presented below:

| Synthetic Method | Potential Advantages | Research Focus |

| Alkyne Hydrosilylation | High atom economy, direct formation of C-Si bond. researchgate.net | Catalyst design for high regio- and stereoselectivity. researchgate.netorganic-chemistry.org |

| Dehydrogenative Silylation | Metal-free, sustainable, good functional group tolerance. nih.gov | Optimization for specific substrates, improving yields and selectivity. nih.gov |

| Copper-Catalyzed Silylation | Low-cost catalyst, environmentally benign alternative. rsc.org | Broadening substrate scope, understanding reaction mechanisms. rsc.org |

Exploration of New Catalytic Systems for this compound Transformations

The development of new catalytic systems is crucial for expanding the synthetic utility of organosilanes. A significant trend in modern chemistry is the shift from precious metal catalysts to those based on earth-abundant metals like iron, cobalt, and nickel. frontiersin.orgacs.org These metals are less expensive, less toxic, and more sustainable. iith.ac.in

Future research will likely focus on designing catalytic systems using these earth-abundant metals for transformations involving this compound. frontiersin.org For instance, cobalt-based catalysts have shown great promise in the dihydrosilylation of alkynes, and similar systems could be developed for reactions with our target compound. frontiersin.org Iron and cobalt catalysts are often activated by a reductant to form a low-valent catalytic species, and research into 'activator-free' systems that simplify reaction conditions is a key frontier. frontiersin.orged.ac.uk

Potassium tert-butoxide (KOtBu), a simple and earth-abundant compound, has also been shown to catalyze the C-H silylation of heterocycles, suggesting a potential for metal-free catalytic systems in other organosilane transformations. galchimia.com

| Catalyst Type | Advantages | Potential Application |

| Earth-Abundant Metals (Fe, Co, Ni) | Low cost, low toxicity, sustainable. acs.org | Hydrosilylation, cross-coupling, and other functionalizations. frontiersin.org |

| Metal-Free (e.g., KOtBu) | Avoids metal contamination, simple protocol. galchimia.com | C-H functionalization and other novel transformations. galchimia.com |

Integration into Multifunctional Materials for Advanced Applications

The dual functionality of organosilanes makes them excellent candidates for creating advanced materials. researchgate.net The triethoxy groups can undergo hydrolysis and condensation to form a stable, cross-linked siloxane (Si-O-Si) network, while the organic part of the molecule imparts specific properties. researchgate.netzmsilane.com

For this compound, the long alkyl chain (octenyl) and the phenyl group suggest its use in creating hydrophobic and durable surface coatings. Such coatings could be applied to architectural materials to provide water repellency and protection against environmental degradation. echoscientific.com The phenyl group can also modify the refractive index of materials, opening up applications in optical devices.

Future research will explore the integration of this silane (B1218182) into various matrices:

Coatings and Sealants: As an adhesion promoter or a primary component in protective coatings, it can enhance durability and corrosion resistance on metal and mineral surfaces. dakenchem.com

Polymer Composites: It can act as a coupling agent, bridging the interface between inorganic fillers (like silica (B1680970) or glass fibers) and organic polymer matrices to improve mechanical properties.

"Smart" Surfaces: Research is moving towards creating surfaces with tailored properties, such as controlled wettability or specific biocompatibility, an area where functional silanes are key.

Advancements in Computational Modeling for Predictive Organosilane Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, including organosilanes. hydrophobe.org Methods like Density Functional Theory (DFT) can be used to model reaction pathways, predict the structures and properties of compounds, and understand reaction mechanisms.

For this compound, future computational work could focus on:

Reaction Mechanisms: Simulating the hydrolysis and condensation reactions to understand how the siloxane network forms at a molecular level. hydrophobe.orgnih.gov

Catalyst Design: Modeling the interaction of the silane with different catalytic species to predict which catalysts will be most effective and selective for desired transformations.

Material Properties: Predicting how the incorporation of this silane will affect the bulk properties of a material, such as its hydrophobicity, thermal stability, or mechanical strength. This predictive power can accelerate the design of new materials. hydrophobe.org

Systematic computational studies are essential for rationalizing reactivity and guiding experimental work, saving time and resources. acs.org

Potential Contributions to Sustainable Chemical Technologies

The unique properties of organosilanes position them to contribute significantly to sustainable chemical technologies. zmsilane.com By improving the durability and lifespan of materials, they can reduce waste and the need for resource-intensive replacements. zmsilane.com

Future research on this compound can contribute to sustainability in several ways:

Green Synthesis: Developing synthetic routes that use earth-abundant catalysts, reduce energy consumption, and minimize waste aligns with the principles of green chemistry. nih.govfrontiersin.org

Durable Materials: Creating more robust coatings and composites reduces the frequency of replacement, conserving materials and energy over the lifecycle of a product. zmsilane.comechoscientific.com

Eco-Friendly Formulations: Organosilanes can replace more hazardous chemicals in various applications. Their lower volatility and potential for biodegradation into non-toxic substances reduce their environmental impact. zmsilane.com For example, their use in agricultural formulations can improve the efficiency of pesticides and fertilizers, reducing the total amount of chemicals needed. echoscientific.com

Ultimately, the continued exploration of this and similar organosilanes will be driven by the pursuit of both high performance and environmental responsibility, paving the way for a new generation of advanced, sustainable materials. zmsilane.comdakenchem.com

Q & A

Q. What laboratory synthesis methods are commonly employed for Triethoxy(1-phenyloct-1-en-1-yl)silane?

The compound is typically synthesized via hydrosilylation reactions , where 1-phenyloct-1-yne reacts with triethoxysilane in the presence of transition metal catalysts (e.g., platinum or rhodium complexes). Ethoxysilanes are preferred due to their hydrolytic stability compared to chlorosilanes . Alternative routes may involve Grignard reactions between phenyl-substituted alkenes and triethoxysilane derivatives. Key parameters include inert atmosphere (N₂/Ar), solvent selection (e.g., toluene), and catalyst loading (0.1–1 mol%) to optimize yield and regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Distinct signals for the vinyl proton (δ 5.5–6.5 ppm) and phenyl aromatic protons (δ 7.2–7.8 ppm). Ethoxy groups (–OCH₂CH₃) appear as a quartet at δ 1.2 ppm (CH₃) and a triplet at δ 3.8 ppm (CH₂) .

- FTIR : Peaks at ~1080 cm⁻¹ (Si–O–C) and ~1600 cm⁻¹ (C=C stretching).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this silane?

Use nitrile gloves , goggles , and fume hoods to avoid skin/eye contact and inhalation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste . Avoid aqueous environments to prevent premature hydrolysis .

Q. How is the purity of the compound validated after synthesis?

Purity is assessed via gas chromatography (GC) or HPLC with a non-polar column (e.g., DB-5). Residual solvents (e.g., toluene) are quantified using headspace GC-MS . For fluorinated analogs, ¹⁹F NMR is additionally employed .

Q. What are the storage conditions to prevent degradation?

Store under anhydrous conditions (molecular sieves) in amber glass vials at 4°C . Avoid exposure to moisture, acids, or bases to prevent hydrolysis or condensation .

Advanced Research Questions

Q. How does the phenyl substituent influence the compound’s reactivity in surface modification?

The phenyl group enhances hydrophobicity and enables π-π interactions with aromatic substrates (e.g., graphene, carbon nanotubes). This property is leveraged in self-assembled monolayers (SAMs) for corrosion-resistant coatings or biosensor interfaces . Comparative studies with non-phenyl analogs show 20–30% higher adhesion strength in composite materials .

Q. What challenges arise in achieving regioselectivity during hydrosilylation?

Competing α/β-addition pathways can lead to isomer mixtures. Selectivity is controlled by:

Q. How can hydrolysis kinetics be modulated for sol-gel applications?

Hydrolysis is pH-dependent:

Q. What mechanistic insights explain its stability under thermal stress?

Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C , attributed to Si–C bond cleavage. The phenyl group stabilizes the vinyl moiety via resonance, delaying degradation compared to alkyl-substituted silanes. DFT calculations corroborate lower activation energy for β-scission pathways .

Q. How is this silane integrated into hybrid nanomaterials?

As a coupling agent , it bridges organic polymers (e.g., PDMS) and inorganic oxides (SiO₂, TiO₂). Example protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.